4-Methyl-5-nitroindoline
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Overview
Description
4-Methyl-5-nitroindoline is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-inflammatory Properties
- Antimicrobial and Anti-inflammatory Activities : Compounds derived from 5-nitroindoline, including 4-[(1-(p-methylbenzyl)-5-nitro-2-oxoindolin-3-ylideneamino)] benzohydrazide and 3-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylimino)-1-(p-methylbenzyl)-5-nitroindolin-2-one, demonstrated significant antimicrobial and antifungal activities. These derivatives also exhibited high anti-inflammatory and antinociceptive activities, indicating potential for therapeutic applications in these areas (Bassyouni et al., 2012).
Photolysis Efficiency
- Improved Photolysis Efficiency : Studies have shown that the efficiency of photolysis of 1-acyl-7-nitroindolines, related to 4-Methyl-5-nitroindoline, is enhanced by electron-donating substituents at the 4-position. This enhancement has practical implications in the release of neuroactive amino acids and other biological applications (Papageorgiou & Corrie, 2000).
Water Structure Analysis
- Probing Liquid Water Structure : The molecule 1-methyl-5-nitroindoline has been utilized to detect structural changes in liquid water by temperature variation. This indicates its potential use in studying the properties of water and other solvents (Catalán & del Valle, 2018).
Solvent Basicity Scale
- Development of Solvent Basicity Scale : Research using 5-nitroindoline and its homomorph 1-methyl-5-nitroindoline has led to the creation of a solvent basicity scale. This scale is useful in spectroscopy and various chemical areas, demonstrating the compound's significance in understanding solvent interactions (Catalán et al., 1996).
Biophysical Probes
- Use in Biophysical Probing : Isoindoline nitroxides, closely related to this compound, have been characterized for their properties in cells. They are useful as biophysical probes for studying molecular motion, oxygen concentration, pH, and other cellular parameters, indicating the broader utility of this class of compounds (Shen et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-5-nitro-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-7-4-5-10-8(7)2-3-9(6)11(12)13/h2-3,10H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXMLIIFZFXIHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCN2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601498 |
Source
|
Record name | 4-Methyl-5-nitro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165250-68-0 |
Source
|
Record name | 4-Methyl-5-nitro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.